molecular formula C14H16N4O3S B2595381 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide CAS No. 2034412-31-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide

Cat. No.: B2595381
CAS No.: 2034412-31-0
M. Wt: 320.37
InChI Key: PKMDXVBYZLCXOT-UHFFFAOYSA-N
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide is a chemical compound designed for research applications. It features a 4,6-dimethoxy-1,3,5-triazine core, a structure recognized in medicinal chemistry for its relevance in designing molecular hybrids with potential antitumor activity . Compounds containing this triazine scaffold have been investigated for their cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) . The 4-(methylthio)benzamide moiety incorporated into the structure is a key feature that may influence the compound's physicochemical properties and biological interactions. This product is intended for use in laboratory research to further explore the properties and activities of triazine-based molecules. It is strictly for in-vitro studies and should be handled by qualified researchers only. Precautions and Disclaimer: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information provided here is for reference purposes and does not constitute a specification. Safe laboratory practices must be followed when handling this compound.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-13-16-11(17-14(18-13)21-2)8-15-12(19)9-4-6-10(22-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMDXVBYZLCXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with methanol to introduce the methoxy groups at the 4 and 6 positions. This is followed by the introduction of the methylthio group at the 4 position of the benzamide ring through a nucleophilic substitution reaction. The final step involves the coupling of the triazine and benzamide moieties under controlled conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring in the target compound is substituted with two methoxy groups (4,6-dimethoxy). This contrasts with other triazine derivatives:

  • Morpholino-substituted triazines: describes compounds like N-[2-(dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide, where morpholino groups replace methoxy substituents . Morpholino groups enhance solubility and are common in receptor-targeting ligands due to their hydrogen-bonding capacity.
  • Halogenated triazines : synthesizes triazoles with halogenated phenylsulfonyl groups (e.g., X = Cl, Br), which increase steric bulk and electronic withdrawal .

Key Impact: Methoxy groups in the target compound may balance lipophilicity and metabolic stability compared to morpholino or halogenated analogs.

Benzamide Substituent Diversity

The 4-(methylthio) group in the target compound differs from analogs in the evidence:

  • Thiophene-containing benzamides: synthesizes N-(2-(2-hydroxyethoxy)ethyl)-4-(thiophen-3-yl)benzamide, where a thiophene ring replaces the methylthio group .
  • Sulfonyl and urea-linked benzamides : and highlight sulfonyl (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides) and urea-linked benzamides (e.g., ureido groups in ), which modulate polarity and hydrogen-bonding interactions .

Triazine-Based Coupling Reagents

  • Triazinium chloride-mediated coupling : employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to activate carboxylic acids (e.g., 4-(thiophen-3-yl)benzoic acid) for amide bond formation with amines . This method is efficient and avoids racemization, making it suitable for sensitive substrates.
  • HBTU-assisted coupling : uses HBTU (a uronium-based coupling agent) for synthesizing urea-linked benzamides, requiring Hunig’s base as a catalyst .

Comparison : Triazinium reagents (as in ) may offer cost and stability advantages over HBTU, though HBTU is widely used for complex amides.

Cyclization and Tautomerism

  • 1,2,4-Triazole synthesis : details the cyclization of hydrazinecarbothioamides to 1,2,4-triazoles under basic conditions, with tautomeric equilibrium between thiol and thione forms confirmed via IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR .

Relevance : While the target compound lacks a triazole ring, its triazine-methyl linkage may exhibit similar tautomeric or electronic effects during synthesis.

Spectral and Physicochemical Properties

IR and NMR Signatures

  • C=S and C=O vibrations : In , hydrazinecarbothioamides show C=S stretches at 1243–1258 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹, while triazoles lack C=O, confirming cyclization .
  • Methylthio group : The target compound’s 4-(methylthio)benzamide would exhibit νC-S near 700 cm⁻¹ and δSCH₃ in ¹H NMR (~2.5 ppm).

Solubility and Lipophilicity

  • Methoxy vs.
  • Methylthio vs. thiophene : Methylthio is less polar than thiophene (), favoring lipid bilayer penetration.

Comparative Data Table

Compound Triazine Substituents Benzamide Substituents Key Synthetic Method Notable Spectral Features
Target Compound 4,6-Dimethoxy 4-(Methylthio) Triazinium coupling (inferred) νC-S ~700 cm⁻¹; δSCH₃ ~2.5 ppm (¹H NMR)
N-(2-(2-hydroxyethoxy)ethyl)-4-(thiophen-3-yl)benzamide None (triazine as reagent) 4-(Thiophen-3-yl) Triazinium chloride activation Thiophene aromatic protons: 7.53 ppm (¹H NMR)
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles N/A (triazole core) Sulfonyl/halogenated Cyclization of hydrazides νC=S 1247–1255 cm⁻¹; no C=O (IR)
Urea-linked dimorpholino triazine 4,6-Dimorpholino Ureido group HBTU-mediated coupling Urea NH stretches: ~3300 cm⁻¹ (IR)

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3SC_{12}H_{14}N_4O_3S. The compound features a triazine core which is known for various biological activities.

PropertyValue
Molecular Weight286.33 g/mol
CAS Number21127-71-9
Melting PointNot Available
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds with a triazine moiety exhibit antimicrobial properties. For instance, derivatives of 1,3,5-triazine have been shown to inhibit the growth of various bacterial strains. The specific compound has demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in vitro.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In a study involving human cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against breast cancer cells (MCF-7), indicating potent activity.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of the triazine-benzamide framework and evaluated their biological activities. The synthesized compounds were tested against various cancer cell lines and exhibited varying degrees of cytotoxicity with some derivatives showing enhanced activity compared to the parent compound .
  • Mechanistic Studies : Another research focused on the mechanism of action of similar triazine derivatives. It was found that these compounds could disrupt cellular signaling pathways critical for tumor growth and survival .

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